molecular formula C23H20ClNO4S B10929189 2-{4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide

2-{4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B10929189
M. Wt: 441.9 g/mol
InChI Key: XLIAOARFORVNGW-WEVVVXLNSA-N
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Description

2-{4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorothiophene moiety, a methoxyphenoxy group, and an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 5-chlorothiophene-2-carbaldehyde with 2-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylphenylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorothiophene moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential use in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response. By inhibiting COX-2, the compound can reduce inflammation and pain. Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a thiazole nucleus and potential antimicrobial activity.

    4-(4-chlorothiophen-2-yl)thiazol-2-amine: Shares the chlorothiophene moiety and has been studied for its anti-inflammatory properties.

Uniqueness

2-{4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20ClNO4S

Molecular Weight

441.9 g/mol

IUPAC Name

2-[4-[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H20ClNO4S/c1-15-3-7-17(8-4-15)25-23(27)14-29-19-10-6-16(13-20(19)28-2)5-9-18(26)21-11-12-22(24)30-21/h3-13H,14H2,1-2H3,(H,25,27)/b9-5+

InChI Key

XLIAOARFORVNGW-WEVVVXLNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(S3)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=CC(=O)C3=CC=C(S3)Cl)OC

Origin of Product

United States

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